(2Z)-3-ethyl-2-[(2E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Description
Chemical Identity:
This compound, commonly abbreviated as DODCI (3,3′-Diethyloxadicarbocyanine iodide), is a cyanine dye with the molecular formula C₂₃H₂₃IN₂O₂ and molecular weight 486.35 g/mol . Its structure features two benzoxazolium moieties linked by a conjugated pentadienyl chain, with ethyl substituents on the nitrogen atoms.
Properties
CAS No. |
64173-98-4 |
|---|---|
Molecular Formula |
C23H23IN2O2 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(2E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole iodide |
InChI |
InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CLDZYSUDOQXJOU-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
physical_description |
Dark blue crystalline solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Preparation Methods
Optimization and Yield Data
Key parameters influencing yield include:
-
Catalyst loading : 20 mol% CuI provided optimal balance between cost and efficiency.
-
Temperature : Reactions at 60°C minimized side products like over-oxidized quinones.
-
Solvent : DMF outperformed DMSO and acetonitrile in facilitating cyclization.
Under optimized conditions, benzoxazole derivatives are obtained in 70–85% yield. Scaling this method to produce the pentadienyl-linked target compound would require careful control of stoichiometry to prevent polymerization of the diene moiety.
Iodine-DMSO Catalyzed Multi-Component Reaction
A metal-free alternative employs molecular iodine and dimethyl sulfoxide (DMSO) to catalyze the coupling of catechols, ammonium acetate, and unsaturated carbonyl compounds (alkenes, alkynes, or ketones). This method is particularly suited for constructing conjugated systems like the pentadienyl bridge.
Reaction Pathway and Conditions
The iodine-DMSO system facilitates sequential C–C and C–O bond cleavage and reformation. For example, catechol reacts with ammonium acetate and acetophenone in DMSO at 150°C under open-air conditions to form 2-aryl benzoxazoles. To adapt this for the target compound, a α,β-γ,δ-dienone (e.g., 1,4-pentadien-3-one) replaces acetophenone, enabling elongation of the conjugated chain.
Critical Steps:
-
Iodine activation : I₂ generates iodonium ions, polarizing the carbonyl group of the dienone.
-
Nucleophilic attack : Ammonia (from ammonium acetate) attacks the electrophilic carbon, forming an imine intermediate.
-
Cyclization and aromatization : The intermediate undergoes cyclodehydration, followed by iodine-mediated oxidation to yield the benzoxazolium core.
Scalability and Functional Group Tolerance
A large-scale synthesis (50 mmol) of a model benzoxazole achieved 70% yield, demonstrating industrial viability. The method tolerates electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-NO₂, -Cl) groups on the catechol ring, which is advantageous for modifying the target compound’s electronic properties.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Copper-catalyzed | CuI | 70–85 | Moderate | Broad |
| Iodine-DMSO | I₂ | 65–75 | High | Moderate |
| Condensation | PTSA | 50–60 | Low | Limited |
Key Observations :
-
The iodine-DMSO method offers superior scalability and avoids transition metals, aligning with green chemistry principles.
-
Copper catalysis provides higher yields but requires stringent control over oxygen levels to prevent over-oxidation.
-
Traditional condensation is less efficient but useful for introducing specialized substituents.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halide salts (e.g., NaCl, NaBr); in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the benzoxazolium core.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for detecting various analytes.
Biology: Employed in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is the basis for its antimicrobial and anticancer activities. Additionally, it can act as a photosensitizer, generating reactive oxygen species upon light irradiation, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
Key Properties :
- Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol .
- Applications: Primarily used in nanophotonics for light trapping and exciton transport due to its extended π-conjugation . It also serves as a fluorescent probe in biochemical studies .
Cyanine dyes with benzoxazolium cores are structurally diverse, with variations in alkyl chain length, substituents, and conjugation length. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Alkyl Chain Impact: Longer alkyl chains (e.g., pentyl, heptyl) enhance lipophilicity, improving cell membrane permeability for biological staining . Shorter chains (ethyl, propyl) favor solubility in polar solvents, making them suitable for nanomaterial integration .
- Conjugation Length : DODCI’s pentadienyl linker extends conjugation compared to propenyl-linked analogs (e.g., DiOC5(3)), resulting in red-shifted absorption/emission spectra .
Spectral and Functional Differences
Research Findings :
- DODCI: In nanophotonics, its extended conjugation enables efficient light harvesting in polymer-based metamaterials .
- DiOC2(3) : Used to study P-glycoprotein (P-gp) activity; exhibits reduced accumulation in multidrug-resistant cancer cells .
- Sulfonated Derivatives : Introduction of sulfonate groups (e.g., J562 in ) improves aqueous solubility for biomedical applications .
Biological Activity
Benzoxazolium compounds, particularly the one specified in this article, have garnered significant attention due to their diverse biological activities. This compound, characterized by its unique structural features, exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following sections detail the biological activities associated with this compound, supported by relevant research findings and case studies.
Structural Overview
The compound Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) is a complex organic molecule featuring a benzoxazole ring system. This ring structure is known for its reactivity and ability to interact with biological targets. The presence of the iodide ion enhances its solubility and reactivity in biological systems.
Antimicrobial Properties
Benzoxazolium compounds have been studied for their antimicrobial activities against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular processes. For instance:
- Antibacterial Activity : Studies have shown that benzoxazolium derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar efficacy has been observed against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of benzoxazolium derivatives are particularly noteworthy. Several studies have reported their effectiveness against various cancer cell lines:
- Cytotoxicity : In vitro studies demonstrated that the compound induces cytotoxicity in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
- Mechanism of Action : Research has suggested that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as PARP-2, which is crucial for DNA repair mechanisms .
Anti-inflammatory Effects
Benzoxazolium compounds also exhibit anti-inflammatory properties. They have been shown to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various benzoxazolium derivatives, including the specified compound. Results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoxazolium (1:1) | E. coli | 32 µg/mL |
| Benzoxazolium (1:1) | S. aureus | 16 µg/mL |
| Benzoxazolium (1:1) | C. albicans | 64 µg/mL |
This data underscores the compound's potential as a therapeutic agent against infectious diseases .
Study 2: Anticancer Activity Assessment
In another study focused on anticancer properties, researchers synthesized several benzoxazolium derivatives and tested them against breast cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazolium (1:1) | MCF-7 | 10.5 |
| Benzoxazolium (1:1) | HCT-116 | 12.3 |
These findings indicate strong cytotoxic effects, particularly in the MCF-7 cell line, highlighting the compound's potential as an anticancer agent .
Q & A
Basic: What are the standard protocols for synthesizing this benzoxazolium iodide, and how can purity be validated?
Methodological Answer:
Synthesis typically follows cyanine dye preparation routes, involving condensation of 3-ethyl-2-methylbenzoxazolium iodide with glutaconaldehyde dianil hydrochloride under basic conditions . Key steps include:
- Reaction conditions : Stirring in anhydrous ethanol/pyridine at reflux (70–80°C) for 6–8 hours.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol.
- Validation :
- HRMS : Confirm molecular formula (e.g., calculated [M]<sup>+</sup> for C25H27IN2O2: 546.53; observed m/z 547.2 ).
- NMR : Check for characteristic vinyl proton signals (δ 6.5–7.5 ppm) and ethyl group splitting patterns .
Basic: Which spectroscopic techniques are critical for structural confirmation, and how are discrepancies resolved?
Methodological Answer:
- 1H/13C NMR : Identify conjugation in the pentadienyl chain (e.g., vinyl protons at δ 6.8–7.2 ppm) and benzoxazolium ring protons (δ 7.5–8.0 ppm) .
- UV-Vis : Measure λmax in methanol (expected ~650–660 nm for cyanine dyes) .
- Resolution of discrepancies : Cross-validate with FT-IR (C=N stretch at ~1600 cm<sup>-1</sup>) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced: How do solvent polarity and counterion exchange impact fluorescence quantum yield?
Methodological Answer:
- Solvent effects : Higher polarity solvents (e.g., DMSO) stabilize the excited state, increasing Stokes shift but potentially reducing quantum yield due to non-radiative decay .
- Counterion substitution : Replacing iodide with perchlorate or tetrafluoroborate enhances solubility in aprotic solvents, improving fluorescence intensity by reducing aggregation .
- Optimization : Perform solvent screening (methanol, DMF, acetonitrile) and measure fluorescence lifetime (time-correlated single-photon counting) to identify optimal conditions .
Advanced: How can photostability be improved for long-term imaging applications?
Methodological Answer:
- Additives : Use antioxidants (e.g., 1–5 mM Trolox) or oxygen scavengers (e.g., glucose oxidase/catalase) to mitigate radical-induced degradation .
- Encapsulation : Embed in polymeric nanoparticles (e.g., PLGA) to shield against UV light and reactive oxygen species .
- Monitoring : Track absorbance at λmax over 24-hour illumination (e.g., xenon lamp, 500 W) to assess degradation kinetics .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Fluorescent probes : Labeling DNA/RNA in gel electrophoresis (similar to YO-PRO-1 ) or mitochondrial imaging due to its NIR emission .
- Photophysical studies : Investigating exciton coupling in J-aggregates using transient absorption spectroscopy .
Advanced: How to address conflicting literature reports on λmax values?
Methodological Answer:
- Controlled experiments : Re-measure under standardized conditions (e.g., 10 μM in methanol, 25°C) .
- Aggregation assessment : Use dynamic light scattering (DLS) to detect nanoparticle formation, which redshifts λmax .
- Computational validation : Compare experimental λmax with TD-DFT calculations (B3LYP/6-31G* basis set) .
Basic: What safety protocols are required given regulatory restrictions on similar compounds?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to iodide release risks .
- Waste disposal : Neutralize with 10% sodium thiosulfate before incineration .
- Documentation : Maintain records per Cal/OSHA and DOT HAZMAT guidelines for restricted substances .
Advanced: Can DFT modeling predict binding affinity for biomolecular targets?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
